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Zinc, (3-cyanopropyl)iodo-

Cat. No.: B14282009
CAS No.: 126761-11-3
M. Wt: 260.4 g/mol
InChI Key: BOOVKWYUEXZQAZ-UHFFFAOYSA-M
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Description

Historical Context and Evolution of Organozinc Chemistry

The journey of organozinc chemistry began in 1848 when Edward Frankland synthesized the first organozinc compound, diethylzinc (B1219324), by heating ethyl iodide with zinc metal. wikipedia.orgsigmaaldrich.com This pioneering work not only marked the dawn of organometallic chemistry but also laid the foundational concepts of valence. wikipedia.org Initially, the pyrophoric nature of compounds like diethylzinc made them challenging to handle, requiring air-free techniques for their preparation. wikipedia.org

For many years, organozinc reagents were overshadowed by the more reactive Grignard and organolithium reagents. However, the 20th century witnessed a resurgence in their application, driven by the discovery of their milder reactivity and, consequently, their superior tolerance for a wide array of functional groups. wikipedia.orggoogle.com This evolution was further propelled by the development of methods to prepare highly reactive "Rieke zinc" and the use of activating agents like lithium chloride, which facilitate the synthesis of organozinc reagents from less reactive precursors. wikipedia.orgorganic-chemistry.org Key milestones in this evolution include the Reformatsky reaction, discovered by Sergey Nikolaevich Reformatsky in 1887, which utilizes an organozinc enolate, and the Nobel Prize-winning Negishi coupling, which employs organozinc compounds in palladium- or nickel-catalyzed cross-coupling reactions. wikipedia.orguni-muenchen.dewikipedia.orgorganic-chemistry.org

Strategic Importance of Functionalized Organozinc Reagents in Carbon-Carbon and Carbon-Heteroatom Bond Formation

Functionalized organozinc reagents are of paramount strategic importance in organic synthesis due to their remarkable ability to form carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with high selectivity and efficiency. researchgate.netthieme-connect.com A significant advantage of organozinc reagents is their compatibility with a wide range of sensitive functional groups, such as esters, amides, ketones, and nitriles, which are often incompatible with the more basic and nucleophilic organolithium or Grignard reagents. sigmaaldrich.comresearchgate.net

This functional group tolerance allows for the synthesis of complex, polyfunctional molecules without the need for extensive protecting group strategies. researchgate.net The utility of these reagents is prominently displayed in several key synthetic transformations:

Negishi Coupling: This palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide is a powerful method for constructing C-C bonds. wikipedia.org It is widely used in the synthesis of complex natural products and pharmaceuticals. wikipedia.org

Reformatsky Reaction: This reaction involves the addition of an organozinc enolate (a Reformatsky reagent), typically formed from an α-halo ester and zinc metal, to an aldehyde or ketone to produce a β-hydroxy ester. wikipedia.orgnrochemistry.comjk-sci.com It is a valuable tool for C-C bond formation in the presence of ester functionalities. wikipedia.org

Copper-Catalyzed Reactions: Organozinc reagents can be transmetalated to more reactive organocopper species. These copper-zinc reagents participate in a variety of reactions, including conjugate additions and substitution reactions. thieme-connect.de

Electrophilic Amination: Organozinc compounds can undergo C-N bond formation with electrophilic nitrogen sources, often catalyzed by transition metals like cobalt or iron. thieme-connect.com

The ability to generate and utilize these functionalized reagents, often in situ, has streamlined synthetic routes to many important molecules. wikipedia.org

Unique Advantages of Nitrile-Functionalized Organozinc Iodides in Synthetic Transformations

Nitrile-functionalized organozinc iodides, such as Zinc, (3-cyanopropyl)iodo-, offer specific advantages that make them valuable reagents in synthesis. The nitrile group is a versatile functional handle that can be transformed into various other groups, including amines, carboxylic acids, and ketones. The key advantage of using a nitrile-functionalized organozinc reagent is the chemoselectivity it affords; the organozinc moiety can react selectively in the presence of the relatively unreactive nitrile group. sigmaaldrich.com

The formation of organozinc reagents is often facilitated by the presence of electron-withdrawing substituents, such as nitriles, on the organic halide precursor. wikipedia.org For instance, the direct insertion of activated zinc into 4-iodobutanenitrile (B1595309) proceeds smoothly to yield the corresponding organozinc iodide. thieme-connect.de

A practical application of this class of reagents is demonstrated in the synthesis of nucleoside analogues. For example, (3-cyanopropyl)zinc bromide has been successfully employed in a palladium-catalyzed Negishi cross-coupling reaction with a protected 5-iodo-2'-deoxyuridine derivative to furnish the corresponding 5-(3-cyanopropyl)-substituted nucleoside. nih.gov This transformation highlights the compatibility of the organozinc reagent with the complex and sensitive nucleoside structure.

Furthermore, these reagents can be converted into other organometallic species for subsequent reactions. The (3-cyanopropyl)copper derivative, prepared from the corresponding organozinc reagent, has been shown to react efficiently in addition-elimination reactions with nitro olefins. umich.edu

FeatureAdvantage of Nitrile-Functionalized Organozinc Iodides
Functional Group Compatibility The nitrile group is well-tolerated during the formation and subsequent reactions of the organozinc reagent, avoiding the need for protection-deprotection steps. sigmaaldrich.com
Versatility of the Nitrile Group The cyano moiety serves as a synthetic precursor to a variety of other important functional groups.
Facilitated Formation The electron-withdrawing nature of the nitrile can facilitate the oxidative addition of zinc to the parent alkyl halide. wikipedia.org
Application in Complex Synthesis Demonstrated utility in the synthesis of complex molecules like modified nucleosides via cross-coupling reactions. nih.gov

Classification of Organozinc Compounds: Relevance to Zinc, (3-cyanopropyl)iodo-

Organozinc compounds can be broadly categorized based on the number and type of substituents attached to the zinc atom. wikipedia.org This classification helps in understanding their structure, reactivity, and stability.

The primary classes of organozinc compounds are:

Diorganozinc (R₂Zn): These compounds feature two organic groups (alkyl or aryl) bonded to the zinc center. wikipedia.org An example is diethylzinc (Et₂Zn). They are generally more reactive than organozinc halides.

Organozinc Halides (RZnX): Also known as heteroleptic organozinc compounds, these possess one organic group and one halogen atom (X = Cl, Br, I) attached to the zinc atom. wikipedia.org They often exist as dimers or higher aggregates in solution through halogen bridges. thieme-connect.de

Organozincates: These are ionic compounds where the zinc atom is part of an anionic complex, for example, lithium zincates (M⁺[R₃Zn]⁻). wikipedia.org

Zinc, (3-cyanopropyl)iodo- falls into the category of organozinc halides (or more specifically, an organozinc iodide). Its structure consists of a 3-cyanopropyl group and an iodine atom covalently bonded to a central zinc atom. This classification is significant as organozinc halides are among the most commonly used organozinc reagents in synthesis due to their ready preparation via the direct insertion of zinc metal into organic halides and their favorable balance of reactivity and stability. thieme-connect.degoogle.com

Compound NameFormulaClassification
Zinc, (3-cyanopropyl)iodo-NC(CH₂)₃ZnIOrganozinc Halide
Diethylzinc(CH₃CH₂)₂ZnDiorganozinc
Reformatsky Reagent (general)BrZnCH₂CO₂ROrganozinc Halide

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6INZn B14282009 Zinc, (3-cyanopropyl)iodo- CAS No. 126761-11-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

126761-11-3

Molecular Formula

C4H6INZn

Molecular Weight

260.4 g/mol

IUPAC Name

butanenitrile;iodozinc(1+)

InChI

InChI=1S/C4H6N.HI.Zn/c1-2-3-4-5;;/h1-3H2;1H;/q-1;;+2/p-1

InChI Key

BOOVKWYUEXZQAZ-UHFFFAOYSA-M

Canonical SMILES

[CH2-]CCC#N.[Zn+]I

Origin of Product

United States

Synthetic Methodologies for Zinc, 3 Cyanopropyl Iodo and Analogous Organozinc Iodides

Direct Oxidative Insertion of Zinc into Organic Halides

The most direct route to organozinc halides involves the oxidative addition of zinc metal to an organic halide. wikipedia.org This method is advantageous due to its simplicity and the commercial availability of zinc powder. organic-chemistry.org However, the reactivity of zinc often needs to be enhanced through various activation strategies to achieve efficient conversion under mild conditions. wikipedia.orgnih.gov

Precursor Selection and Halogen-Zinc Exchange Mechanisms for 3-Iodopropylnitrile

The choice of the organic halide precursor is critical for the successful synthesis of Zinc, (3-cyanopropyl)iodo-. Organic iodides are generally the most reactive substrates for oxidative insertion, followed by bromides and then chlorides. nih.gov For the synthesis of Zinc, (3-cyanopropyl)iodo-, 3-iodopropylnitrile (also known as 4-iodobutyronitrile) is the preferred precursor due to the high reactivity of the carbon-iodine bond. The presence of the nitrile functional group is well-tolerated in organozinc preparations, making this route highly viable. wikipedia.orgorganic-chemistry.org

Zinc Activation Strategies: Rieke Zinc, Lithium Halide Additives, and Other Promoters

Commercially available zinc dust is often not reactive enough for efficient oxidative insertion, necessitating activation. uni-muenchen.de Several strategies have been developed to enhance the reactivity of zinc metal.

Rieke Zinc: One of the most effective methods for activating zinc is the preparation of "Rieke zinc". wikipedia.orgnih.gov This highly reactive form of zinc is generated by the in-situ reduction of a zinc salt, typically zinc chloride (ZnCl₂), with a potent reducing agent like lithium naphthalenide or potassium metal. wikipedia.orgnih.gov Rieke zinc exhibits a high surface area and is particularly effective for the oxidative addition of less reactive organic halides. nih.govriekemetals.com The enhanced reactivity is also attributed to the presence of residual salts from its preparation, which can aid in the solubilization of the organozinc product. nih.gov

Lithium Halide Additives: The addition of lithium chloride (LiCl) has been shown to significantly accelerate the formation of organozinc reagents in solvents like tetrahydrofuran (B95107) (THF). organic-chemistry.orgrsc.org The role of LiCl is not to activate the zinc metal itself, but rather to facilitate the solubilization of the organozinc iodide intermediate from the zinc surface. nih.govresearchgate.net This prevents the metal surface from becoming passivated and allows for a continuous reaction. organic-chemistry.org The formation of a soluble adduct with the organozinc compound is a key aspect of this promotion. wikipedia.org Other lithium halides such as LiBr and LiI also promote this solubilization, whereas salts like LiF and NaCl are ineffective. nih.gov

Other Promoters:

1,2-Dibromoethane (B42909) and Trimethylsilyl (B98337) chloride (TMSCl): A common method for activating zinc involves treatment with 1,2-dibromoethane and trimethylsilyl chloride. wikipedia.org TMSCl is believed to remove passivating oxide layers from the zinc surface, exposing fresh metal for reaction. nih.govacs.org

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) can also promote the reaction, predating the widespread use of LiCl. nih.govacs.org These solvents are thought to stabilize transient charged intermediates formed during the oxidative addition step. nih.gov

Table 1: Comparison of Zinc Activation Strategies

Activation Strategy Mechanism of Action Key Advantages
Rieke Zinc High surface area and purity from in-situ reduction of ZnCl₂. wikipedia.orgnih.gov High reactivity, enables use of less reactive halides. riekemetals.com
Lithium Chloride (LiCl) Solubilizes the organozinc intermediate from the zinc surface. nih.govresearchgate.net Simple to implement, high yields, removes product from the metal surface. organic-chemistry.org
TMSCl / 1,2-Dibromoethane Removes passivating oxide layers from the zinc surface. nih.govacs.org Effective for cleaning the zinc surface prior to reaction. wikipedia.org
Polar Aprotic Solvents (e.g., DMSO) Stabilizes charged intermediates during oxidative addition. nih.gov Can accelerate the initial oxidative addition step. nih.gov

Solvent Effects and Optimized Reaction Conditions for Zinc, (3-cyanopropyl)iodo- Formation

The choice of solvent plays a crucial role in the successful synthesis of organozinc reagents. Tetrahydrofuran (THF) is the most commonly employed solvent for these reactions, particularly when using lithium chloride as a promoter. organic-chemistry.orguni-muenchen.de The combination of THF and LiCl allows for the preparation of a wide range of functionalized aryl- and alkylzinc reagents at room temperature or slightly elevated temperatures (25-50°C). organic-chemistry.org

Polar aprotic solvents like DMSO can accelerate the initial oxidative addition step more effectively than THF. nih.gov However, the subsequent solubilization of the surface-bound intermediate may be slower in the absence of promoters like LiCl. nih.gov Studies have shown that the rate acceleration in polar solvents is due to the stabilization of intermediates during oxidative addition, while LiCl in THF accelerates the solubilization step. nih.gov For the preparation of Zinc, (3-cyanopropyl)iodo-, a system utilizing activated zinc in THF with the addition of LiCl would provide a robust and high-yielding procedure.

Transmetalation Routes to Zinc, (3-cyanopropyl)iodo-

From Organolithium and Grignard Precursors

Organolithium and Grignard reagents are common precursors for the synthesis of organozinc compounds. sinica.edu.tw The reaction involves treating the organolithium or Grignard reagent with a zinc halide, typically zinc chloride (ZnCl₂) or zinc bromide (ZnBr₂). uni-muenchen.de For the synthesis of Zinc, (3-cyanopropyl)iodo-, the corresponding Grignard reagent, (3-cyanopropyl)magnesium iodide, could be prepared from 3-iodopropylnitrile and magnesium, followed by transmetalation with zinc iodide (ZnI₂).

However, a significant drawback of this method is the lower functional group tolerance of the organolithium and Grignard precursors. sigmaaldrich.com The nitrile group in 3-iodopropylnitrile could potentially react with the highly nucleophilic Grignard or organolithium reagent. libretexts.org

Exchange Reactions with Other Organometallic Species

Transmetalation can also be achieved from other organometallic compounds, such as organoboron or organocopper species. wikipedia.org

Boron-Zinc Exchange: The boron-to-zinc transmetalation has emerged as a powerful method for preparing organozinc reagents. researchgate.netscielo.br This typically involves the reaction of an organoborane or organoboronic ester with a dialkylzinc compound, such as diethylzinc (B1219324) or diisopropylzinc. researchgate.netnih.gov This method offers high functional group tolerance and can be performed under mild conditions. researchgate.net For instance, a (3-cyanopropyl)boronic ester could be converted to Zinc, (3-cyanopropyl)iodo- through a boron-zinc exchange.

Copper-Catalyzed Exchange: The presence of a catalytic amount of a copper salt, such as copper(I) iodide (CuI), can facilitate the exchange between organoboron compounds and zinc reagents. wikipedia.org

Table 2: Overview of Transmetalation Routes

Precursor Reagents Advantages Disadvantages
Organolithium/Grignard R-Li or R-MgX + ZnX₂ uni-muenchen.de Readily available precursors. Lower functional group tolerance. sigmaaldrich.com
Organoboron R-B(OR)₂ + R'₂Zn researchgate.net High functional group tolerance, mild conditions. researchgate.net Requires synthesis of the organoboron precursor.
Organocopper R-Cu + ZnX₂ Can be used for specific applications. Often prepared from organolithium or Grignard reagents. mdma.ch

Advanced Synthetic Approaches and Process Intensification

The synthesis of organozinc reagents, including Zinc, (3-cyanopropyl)iodo-, has evolved to incorporate advanced methodologies that offer significant improvements in efficiency, safety, and sustainability. These modern approaches, particularly continuous flow synthesis and the application of green chemistry principles, address many of the challenges associated with traditional batch production of these valuable synthetic intermediates.

Continuous Flow Methodologies for Organozinc Iodide Generation

Continuous flow chemistry has emerged as a powerful tool for the on-demand and safe synthesis of organozinc halides. nih.gov This methodology overcomes the inherent limitations of batch processing, such as issues with instability, exothermicity, and the labor-intensive nature of preparing these reagents. nih.govresearchgate.net In a typical continuous flow setup for the generation of organozinc iodides, a solution of the corresponding organic iodide is passed through a heated column packed with metallic zinc. nih.govthieme-connect.com This technique allows for precise control over reaction parameters like temperature and residence time, leading to a clean and reproducible synthesis of the organozinc reagent. nih.govresearchgate.net

For the synthesis of Zinc, (3-cyanopropyl)iodo- and analogous alkyl organozinc iodides, a continuous flow approach would involve pumping a solution of 4-iodobutyronitrile through a column containing activated zinc. The resulting Zinc, (3-cyanopropyl)iodo- could then be directly coupled with a suitable reaction partner in a subsequent flow reactor. This method not only enhances safety by minimizing the accumulation of energetic organozinc reagents but also allows for scalable and automated production. researchgate.netfraunhofer.de

Table 1: Illustrative Parameters for Continuous Flow Synthesis of Organozinc Halides

Parameter Value/Range Purpose
Reactor Type Packed-bed column Contains the zinc metal for the reaction.
Zinc Form Powder, turnings, or granules Provides a high surface area for the reaction. researchgate.net
Organic Halide Alkyl or aryl iodides/bromides Precursor to the organozinc reagent. thieme-connect.comorganic-chemistry.org
Solvent Tetrahydrofuran (THF) A common solvent for organozinc synthesis. organic-chemistry.org
Temperature 25-60 °C Controls the rate of the exothermic reaction. researchgate.net
Residence Time ~10 minutes The duration the reactant solution is in contact with the zinc. thieme-connect.com
Flow Rate 30 ml/h Determines the production rate of the organozinc solution. nih.govresearchgate.net
Yield 82-92% The efficiency of the conversion to the organozinc reagent. researchgate.netfraunhofer.de

Green Chemistry Principles in the Preparation of Zinc, (3-cyanopropyl)iodo-

The principles of green chemistry are increasingly being applied to the synthesis of organozinc reagents to minimize environmental impact and enhance safety. ijnrd.orgrroij.com These principles focus on aspects such as waste prevention, the use of less hazardous chemical syntheses, and energy efficiency. researchgate.net

A key development in the greener synthesis of organozinc compounds is the use of activators that allow the reaction to proceed under milder conditions. For instance, the addition of lithium chloride (LiCl) facilitates the direct insertion of zinc into organic iodides in more environmentally benign solvents like tetrahydrofuran (THF) at room temperature. organic-chemistry.orgnih.gov This avoids the need for high-boiling polar aprotic solvents, which can be difficult to remove and may have associated toxicity. nih.gov The role of LiCl is to solubilize the organozinc intermediates from the surface of the zinc metal, thereby accelerating the reaction. nih.gov

In the context of preparing Zinc, (3-cyanopropyl)iodo-, applying green chemistry principles would involve:

Atom Economy: The direct insertion of zinc into 4-iodobutyronitrile is an atom-economical reaction, as all the atoms of the reactants are incorporated into the product.

Use of Safer Solvents: Employing solvents like THF, which are generally considered less hazardous than some alternatives, aligns with green chemistry goals.

Energy Efficiency: The use of activators like LiCl to enable the reaction to proceed at or near ambient temperature reduces energy consumption compared to methods requiring significant heating. ijnrd.orgnih.gov

Waste Reduction: Continuous flow processes, as discussed previously, contribute to waste reduction by improving yields and minimizing the need for purification of intermediates. researchgate.net

The broader adoption of such green methodologies in the synthesis of Zinc, (3-cyanopropyl)iodo- and other organozinc reagents contributes to a more sustainable chemical industry. rroij.com

Table 2: Comparison of Traditional vs. Greener Approaches for Organozinc Synthesis

Feature Traditional Batch Method Green Chemistry Approach
Solvent High-boiling polar aprotic solvents (e.g., DMAc, DMSO) Ethereal solvents (e.g., THF) nih.gov
Temperature Often requires elevated temperatures Ambient to moderate temperatures (25-50 °C) with activators organic-chemistry.org
Activators May require harsh pre-activation of zinc Use of salts like LiCl to enhance reactivity organic-chemistry.orgnih.gov
Process Batchwise, with isolation of intermediates Continuous flow, on-demand synthesis nih.gov
Safety Potential for accumulation of unstable reagents Minimized hold-up of reactive intermediates researchgate.net
Waste Can generate significant solvent and byproduct waste Reduced waste through higher efficiency and solvent choice researchgate.net

Mechanistic Investigations and Reactivity Profiles of Zinc, 3 Cyanopropyl Iodo

Mechanistic Pathways of Oxidative Addition to Form Zinc, (3-cyanopropyl)iodo-

The synthesis of Zinc, (3-cyanopropyl)iodo- proceeds via the oxidative addition of zinc metal to 4-iodobutanenitrile (B1595309). This process is critically dependent on the activation of the zinc metal, as commercially available zinc powder is often unreactive due to a passivating layer of zinc oxide on its surface. wikipedia.orgnih.gov

Several methods have been developed to activate zinc, including the use of chemical activating agents or the preparation of highly reactive "Rieke zinc." wikipedia.orgnih.govresearchgate.net Rieke zinc is generated by the reduction of a zinc salt, typically ZnCl₂, with a potent reducing agent like lithium or potassium, resulting in a highly porous and reactive form of the metal. wikipedia.orgresearchgate.net

The mechanism of oxidative addition to form organozinc reagents is understood to be a two-step process: nih.govnih.gov

Surface Oxidative Addition: The initial step involves the direct insertion of a zinc atom from the metal surface into the carbon-iodine bond of 4-iodobutanenitrile. This forms a surface-bound organozinc intermediate. nih.gov The presence of electron-withdrawing groups, such as the nitrile in 4-iodobutanenitrile, can facilitate this step. wikipedia.org

Solubilization: The surface-bound intermediate is then solubilized into the reaction medium. nih.gov This step can be accelerated by the use of polar aprotic solvents like tetrahydrofuran (B95107) (THF) or the addition of salts like lithium chloride. nih.govorganic-chemistry.org LiCl is believed to aid in the removal of the organozinc species from the zinc surface by forming soluble "ate" complexes, thereby exposing fresh metal surface for further reaction. nih.govorganic-chemistry.org

Recent studies using fluorescence microscopy have provided direct evidence for this two-step oxidative-addition–solubilization sequence. nih.govnih.gov These investigations have revealed that different activation methods can selectively accelerate one or both of these primary steps. nih.gov For example, polar aprotic solvents tend to accelerate the surface oxidative addition step, while lithium salts primarily enhance the solubilization of the surface intermediates. nih.gov

The choice of zinc activation method and reaction conditions can also influence the nature of the final organozinc product, potentially leading to the formation of either the monoorganozinc halide (RZnX) or the diorganozinc species (R₂Zn). nih.govacs.org

Stereochemical and Regiochemical Control in Reactions Involving Zinc, (3-cyanopropyl)iodo-

While Zinc, (3-cyanopropyl)iodo- itself does not possess a stereocenter, the principles of stereochemical and regiochemical control are crucial when it participates in reactions that generate new stereocenters or involve substrates with multiple reactive sites. Organozinc reagents have demonstrated remarkable stereoselectivity in various transformations.

In reactions with chiral substrates, the stereochemical outcome can be highly dependent on the reaction conditions and the nature of the organozinc reagent. For instance, secondary alkylzinc reagents have been shown to be configurationally stable, particularly in the absence of zinc halides. acs.org This stability allows for stereospecific reactions where the configuration of the carbon-zinc bond is retained in the product. acs.org For example, diastereomerically enriched cyclic and acyclic secondary organozinc reagents have been found to react with various electrophiles with high retention of configuration. acs.org

The regioselectivity of reactions involving organozinc reagents is another key aspect. Their moderate reactivity allows for selective reactions at the most electrophilic site of a multifunctional molecule. wikipedia.org For example, in the presence of both an aldehyde and a ketone, an organozinc reagent will preferentially add to the more reactive aldehyde. This chemoselectivity is a significant advantage over more reactive organometallic reagents.

In the context of cross-coupling reactions, such as the Negishi coupling, the regioselectivity is primarily dictated by the position of the halide on the coupling partner. The carbon-carbon bond formation occurs specifically at the site of the carbon-halogen bond.

Influence of Catalysts and Ligands on Reaction Mechanisms and Selectivity

The reactivity and selectivity of Zinc, (3-cyanopropyl)iodo- can be profoundly influenced by the presence of catalysts and ligands. Transition metal catalysts, particularly those based on palladium and nickel, are widely employed to facilitate cross-coupling reactions involving organozinc reagents, a notable example being the Negishi coupling. wikipedia.orgwikipedia.org

The general catalytic cycle for a palladium-catalyzed Negishi cross-coupling reaction involves three key steps: nih.gov

Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition with the organic halide (R'-X) to form a Pd(II) intermediate.

Transmetalation: The organozinc reagent (RZnX) transfers its organic group to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) complex. The presence of an empty p-orbital on zinc facilitates this step. nih.gov

Reductive Elimination: The two organic groups on the palladium center couple, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst.

The choice of ligand on the palladium or nickel catalyst is crucial for the success of the reaction. Ligands can influence the catalyst's stability, reactivity, and selectivity. For instance, bulky, electron-rich phosphine (B1218219) ligands can enhance the rate of oxidative addition and reductive elimination, leading to more efficient catalysis, even for sterically hindered substrates. organic-chemistry.org The development of specialized ligands has enabled Negishi couplings to be performed at low catalyst loadings and with a broad range of functional groups. organic-chemistry.org

In some cases, the presence of additives can also significantly impact the reaction outcome. For example, in certain Negishi couplings of alkenyl halides, the addition of N-methylimidazole (N-MeIm) along with a specific palladium-phosphine catalyst was found to be essential for achieving high yields and stereoselectivity. nih.gov

Beyond transition metal catalysis, the reactivity of organozinc reagents can also be modulated by the formation of "ate" complexes. The addition of salts like lithium chloride can lead to the formation of zincates (e.g., RZnX₂⁻ Li⁺), which can exhibit different reactivity profiles compared to the neutral organozinc halide. nih.govuu.nl

Radical Pathways Initiated by Zinc, (3-cyanopropyl)iodo-

While many reactions of organozinc reagents proceed through polar, two-electron pathways, there is growing evidence that they can also participate in radical reactions. zioc.ru Organozinc compounds can act as precursors to alkyl radicals, particularly under photoredox catalysis conditions. zioc.ru

The initiation of radical reactions by organozinc compounds can occur through single-electron transfer (SET) processes. researchgate.netsemanticscholar.org In an SET mechanism, the organozinc reagent donates an electron to a suitable acceptor, generating a radical cation from the organozinc species and a radical anion from the acceptor. The subsequent fragmentation of these radical ions can then initiate a radical chain reaction.

For example, dialkylzinc compounds have been shown to react with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), a stable radical, via an SET mechanism to form diamagnetic zinc complexes. researchgate.net This demonstrates the facility with which organozinc compounds can engage in single-electron transfer.

Recent research has shown that organozinc reagents can be activated under photoredox conditions to generate alkyl radicals. zioc.ru These radicals can then participate in various transformations, such as the Barbier-type reaction of alkyl halides with α-(trifluoromethyl)styrenes. zioc.ru This represents a departure from the traditional role of organozinc compounds as nucleophiles and highlights their potential in free-radical chemistry. zioc.ru

The involvement of radical pathways can sometimes be inferred from the reaction products or through mechanistic studies. For instance, the formation of homocoupling products or the loss of stereochemistry can be indicative of a radical mechanism. The sensitivity of a reaction to radical inhibitors or initiators can also provide evidence for the operation of a radical pathway.

Catalytic and Stoichiometric Applications of Zinc, 3 Cyanopropyl Iodo in Complex Molecule Synthesis

Cross-Coupling Reactions Utilizing Zinc, (3-cyanopropyl)iodo- as Nucleophile

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. wikipedia.org The (3-cyanopropyl)iodozinc reagent has proven to be an effective partner in these transformations, participating in reactions catalyzed by a range of transition metals.

Palladium-Catalyzed Negishi Cross-Coupling and its Variants

The Negishi cross-coupling reaction, which pairs an organozinc compound with an organic halide or triflate in the presence of a palladium or nickel catalyst, is a powerful tool for C-C bond formation. wikipedia.org This reaction is noted for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org

A general method for the Negishi cross-coupling of unactivated primary alkyl halides and tosylates with organozinc reagents has been developed. nih.govorganic-chemistry.org This protocol, utilizing a catalyst system of Pd₂(dba)₃, PCyp₃, and NMI in a THF/NMP solvent mixture at 80°C, is compatible with a variety of functional groups, including nitriles. nih.govorganic-chemistry.org This suggests the applicability of (3-cyanopropyl)iodozinc in such couplings, allowing for the introduction of the cyanopropyl moiety onto various molecular scaffolds. The use of LiX additives can be beneficial in Negishi couplings by passivating the Lewis-acidic ZnX₂ byproduct, which can otherwise inhibit the catalyst. rsc.org

The versatility of the Negishi reaction has been demonstrated in the synthesis of complex molecules. For example, it was used in the synthesis of δ-trans-tocotrienoloic acid, coupling an sp³ homopropargyl zinc reagent with an sp² vinyl iodide with quantitative yield. wikipedia.org

Table 1: Examples of Palladium-Catalyzed Negishi Cross-Coupling Conditions

Catalyst SystemElectrophileNucleophileSolventTemperatureReference
2% Pd₂(dba)₃ / 8% PCyp₃ / NMIPrimary alkyl iodides, bromides, chlorides, and tosylatesAlkyl-, alkenyl-, and arylzinc halidesTHF/NMP80°C nih.govorganic-chemistry.org
Pd(P(t-Bu)₃)₂Aryl and vinyl chloridesArylzinc reagents-- organic-chemistry.org
Acenaphthoimidazolylidene Palladium ComplexesAryl chlorides, bromides, and triflatesIn situ generated zinc reagents-- organic-chemistry.org

Nickel-Catalyzed Coupling Reactions

Nickel catalysts offer a more economical and earth-abundant alternative to palladium for cross-coupling reactions. wikipedia.orgucla.edu Nickel-catalyzed Negishi-type couplings have been successfully employed for the formation of C(sp²)-C(sp³) bonds, reacting alkylzinc halides with aryl, heteroaryl, and alkenyl halides. nih.gov These reactions can proceed smoothly at room temperature with low catalyst loading and tolerate a wide array of functional groups. nih.gov

The mechanism of nickel-catalyzed cross-couplings can be diverse, potentially involving Ni(0), Ni(I), Ni(II), and Ni(III) oxidation states and proceeding through both two-electron and single-electron pathways. oaes.ccresearchgate.net For instance, the coupling of alkyl zinc halides with aryl halides is proposed to involve a Ni(I) active species. nih.gov The choice of ligand is crucial, with nitrogen-based ligands often favoring radical pathways and phosphine (B1218219) ligands promoting closed-shell mechanisms. oaes.cc

The development of nickel-catalyzed methods for the cross-coupling of unactivated alkyl electrophiles, including those bearing a nitrile group, continues to be an active area of research. nih.gov

Copper-Promoted Transformations

Copper catalysis represents an even more cost-effective and environmentally benign approach to cross-coupling reactions. numberanalytics.com While historically requiring harsh conditions, modern copper-catalyzed methods have expanded the scope and utility of these transformations. u-tokyo.ac.jp Copper-catalyzed reactions can be used for the formation of C-C and C-heteroatom bonds. sioc-journal.cn

In the context of organozinc reagents, copper has been used to promote Negishi-type couplings. For example, copper catalysis has been employed for the coupling of diarylzinc reagents with aryl iodides. organic-chemistry.org The mechanism of copper-catalyzed cross-couplings can involve Cu(I) and Cu(III) intermediates. numberanalytics.com Recent advancements have also explored the use of copper catalysis in enantioconvergent cross-coupling reactions of alkyl halides, a strategy that can be limited by the reducing power of copper(I). nih.gov To overcome this, strategies that decouple the alkyl halide activation from the chiral copper center have been developed. nih.gov

Iron and Cobalt-Catalyzed Cross-Couplings

Iron and cobalt, as abundant and low-toxicity first-row transition metals, have emerged as attractive alternatives to precious metal catalysts. nih.govrsc.org Iron-catalyzed cross-coupling reactions have been developed for a variety of transformations, including the coupling of Grignard reagents with alkenyl bromides or triflates. organic-chemistry.org These reactions are often cost-effective and can be performed without expensive ligands. organic-chemistry.org Iron catalysis is also prominent in cross-dehydrogenative couplings (CDC), which form C-C bonds directly from C-H bonds, offering a highly atom-economical approach. mdpi.combeilstein-journals.org

Cobalt-catalyzed Negishi-type cross-couplings of functionalized dialkylzinc reagents with alkyl iodides have been developed, proceeding under mild conditions at room temperature. organic-chemistry.org These reactions show broad applicability and tolerate sensitive functional groups. organic-chemistry.org Cobalt catalysis has also been used for the cross-coupling of alkylzinc reagents with (hetero)aryl halides and alkynyl bromides, sometimes with high diastereoselectivity. nih.gov Mechanistic studies of cobalt-catalyzed couplings often suggest the involvement of radical intermediates. organic-chemistry.orgnih.gov

Nucleophilic Additions of Zinc, (3-cyanopropyl)iodo-

Organozinc reagents can also act as nucleophiles in addition reactions to polarized pi systems, most notably carbonyl compounds.

Addition to Carbonyl Compounds (Aldehydes, Ketones)

The nucleophilic addition of an organometallic reagent to an aldehyde or ketone is a fundamental C-C bond-forming reaction. pressbooks.pub The carbonyl carbon is electrophilic due to the polarization of the C=O bond. libretexts.org Nucleophilic attack on the carbonyl carbon leads to a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. pressbooks.pub

Aldehydes are generally more reactive than ketones towards nucleophilic addition due to both steric and electronic factors. pressbooks.pubyoutube.com The presence of two alkyl groups on the ketone carbonyl creates more steric hindrance compared to the single substituent on an aldehyde. pressbooks.pub Electronically, the two alkyl groups of a ketone are more electron-donating than the single alkyl group and hydrogen of an aldehyde, which reduces the partial positive charge on the carbonyl carbon of the ketone. youtube.com

The reaction of (3-cyanopropyl)iodozinc with aldehydes and ketones would provide access to γ-hydroxy nitriles. These reactions are typically performed under anhydrous conditions to prevent quenching of the organozinc reagent. The addition of Lewis acids can sometimes enhance the reactivity of the carbonyl compound.

Table 2: General Reactivity in Nucleophilic Addition to Carbonyls

Carbonyl CompoundRelative ReactivityReasonReference
FormaldehydeHighestLeast sterically hindered, most electrophilic carbonyl carbon youtube.com
AldehydesHighLess sterically hindered and more electrophilic than ketones pressbooks.pubyoutube.com
KetonesModerateMore sterically hindered and less electrophilic than aldehydes pressbooks.pubyoutube.com

Addition to Nitriles and other Unsaturated Systems

Organozinc reagents, including (3-cyanopropyl)iodozinc, are known to participate in addition reactions with various unsaturated functional groups, although their reactivity is generally moderate compared to more reactive organometallic counterparts like organolithium or Grignard reagents. The addition to nitriles, for instance, typically requires activation, often with Lewis acids or by transmetalation to a more reactive species like an organocopper reagent.

The addition of organozinc reagents to nitriles can be sluggish but can be facilitated. For example, the use of zinc(II)ates, generated in situ from a Grignard reagent and a catalytic amount of zinc chloride, has been shown to improve the addition of alkyl groups to aromatic nitriles, yielding ketones after hydrolysis. rsc.org

In a related context, functionalized organozinc reagents are often prepared and used as organocopper intermediates to achieve efficient additions. For instance, bis(3-cyanopropyl)zinc, derived from 4-iodobutanenitrile (B1595309) and diethylzinc (B1219324), can be converted to a cyanocuprate reagent. This species then readily adds to α,β-unsaturated ketones like cyclohex-2-enone in high yield. thieme-connect.de Similarly, the addition of a (3-cyanopropyl)copper derivative to a nitroalkene has been reported to produce a γ-cyano ketone. thieme-connect.de These examples highlight the common strategy of converting the organozinc compound to a more reactive organocopper species to effect additions to unsaturated systems.

The direct radical addition of various reagents to unsaturated systems, including nitriles, is a known transformation. acs.org While not a direct application of the pre-formed (3-cyanopropyl)iodozinc, radical cyclization processes initiated by attack onto a nitrile group can lead to the formation of complex heterocyclic structures like quinazolinones. acs.org

Table 1: Examples of Addition Reactions Involving (3-cyanopropyl)metal Reagents

ElectrophileReagent SystemProduct TypeYield (%)
Cyclohex-2-enone(NC(CH₂)₃)₂Zn / CuCN·2LiClConjugate Adduct83
2-Nitrohex-2-ene(3-cyanopropyl)copper derivativeγ-Cyano Ketone76

Asymmetric Induction in Nucleophilic Additions

Asymmetric induction is a fundamental strategy in stereoselective synthesis, aiming to control the formation of a specific enantiomer or diastereoisomer. wikipedia.org This can be achieved through various methods, including the use of chiral substrates, chiral reagents, or chiral catalysts. wikipedia.orgyoutube.com In the context of nucleophilic additions, a chiral feature in the reaction environment creates diastereomeric transition states, leading to one stereoisomer being formed preferentially. wikipedia.org

For organozinc reagents, asymmetric additions to carbonyl compounds are well-established, often employing chiral ligands or auxiliaries. A common approach involves the use of chiral amino alcohols or diamines in catalytic amounts to create a chiral environment around the zinc atom, thereby directing the nucleophilic attack of the alkyl group to one face of the carbonyl.

While specific studies detailing the use of Zinc, (3-cyanopropyl)iodo- in asymmetric induction are not extensively documented in the provided results, the general principles are applicable. For example, dialkylzinc reagents undergo enantioselective addition to aldehydes in the presence of a chiral catalyst system, such as one composed of titanium tetraisopropoxide and a chiral bis(sulfonamido)cyclohexane ligand. electronicsandbooks.com This methodology provides access to chiral secondary alcohols with good enantioselectivity. electronicsandbooks.com The success of these reactions often depends on the structure of the aldehyde, with α-substituted aldehydes frequently giving higher levels of induction. electronicsandbooks.com

The challenge in achieving high stereoselectivity often lies in the design of the chiral catalyst or auxiliary that can effectively differentiate between the two faces of the prochiral electrophile. youtube.com Recent advancements have even demonstrated that chiral nickel catalysts can achieve enantioconvergent substitution reactions, where a racemic nucleophile is coupled with an achiral electrophile to produce a single enantiomer of the product. nih.gov This highlights the power of catalyst control in modern asymmetric synthesis. nih.gov

Multi-Component Reactions Incorporating Zinc, (3-cyanopropyl)iodo-

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates structural elements from each starting material. organic-chemistry.orgfu-berlin.demdpi.com This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular complexity and diversity. uni-frankfurt.denih.gov

While direct examples of Zinc, (3-cyanopropyl)iodo- participating in well-known named MCRs like the Ugi or Passerini reactions are not prominent in the search results, its properties make it a suitable candidate for inclusion in such convergent synthetic strategies. organic-chemistry.orgajrconline.org The ability of organozinc reagents to be generated in situ and participate in subsequent bond-forming events is a key feature of many metal-catalyzed MCRs. ajrconline.org

The synthesis of 4-(phenylsulfonyl)butanenitrile from (3-cyanopropyl)iodo-zinc, sulfur dioxide, and diphenyliodonium (B167342) triflate can be viewed as a three-component process. uni-frankfurt.de This transformation assembles the final product from three distinct building blocks in a single reaction vessel. uni-frankfurt.de

The broader field of MCRs often utilizes functionalized building blocks to create libraries of compounds for applications in medicinal chemistry and drug discovery. mdpi.comajrconline.org For instance, three-component reactions are used to synthesize a wide variety of heterocyclic structures and other complex molecules. mdpi.com Given the functional group tolerance and defined reactivity of (3-cyanopropyl)iodozinc, its incorporation into novel MCRs for the synthesis of cyano-functionalized scaffolds is a logical extension of its known chemistry.

Spectroscopic Characterization and Computational Analysis of Zinc, 3 Cyanopropyl Iodo

Spectroscopic Techniques for Structural Elucidation of Organozinc Iodides

The characterization of organozinc iodides like Zinc, (3-cyanopropyl)iodo- is fundamental to understanding their solution-phase structure and subsequent reactivity. While a full spectroscopic dataset for this specific compound is not extensively published, its characterization can be understood through the analysis of closely related functionalized organozinc reagents and the general principles applied to this class of compounds. Spectroscopic techniques are not merely for identification; they are crucial for probing the dynamic equilibria, such as the Schlenk equilibrium, and the state of aggregation in solution. wikipedia.orguni-muenchen.de

Key spectroscopic methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are powerful tools for confirming the formation of the C-Zn bond and for studying the compound's solution-state structure. nih.gov Upon the insertion of zinc into the carbon-iodine bond of a precursor like 4-iodobutyronitrile, characteristic shifts in the NMR spectra are expected. For instance, studies on similar amino acid-derived organozinc iodides have shown a significant downfield shift for carbonyl carbon resonances upon zinc insertion, indicating coordination of the functional group to the zinc center. acs.org A similar effect would be anticipated for the nitrile carbon in Zinc, (3-cyanopropyl)iodo-. The protons on the carbon alpha to the zinc atom also exhibit a characteristic shift. acs.orgnih.gov Furthermore, NMR can detect the formation of complexes with solvents; for example, the addition of DMSO to an organozinc iodide solution in THF results in observable shifts consistent with DMSO coordination to the zinc atom. nih.govnih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is particularly effective for identifying the nitrile (C≡N) functional group. The C≡N triple bond exhibits a sharp and intense stretching absorption peak in a relatively uncongested region of the spectrum, typically between 2220 and 2260 cm⁻¹. spectroscopyonline.com For saturated aliphatic nitriles, this peak appears in the 2240-2260 cm⁻¹ range. spectroscopyonline.com This distinct signal provides clear evidence for the presence and electronic environment of the cyano group within the molecule. In related structures, such as N-(2-bromo-3-cyanopropyl)trifluoromethanesulfonamide, the C≡N stretch is observed at 2259 cm⁻¹. mdpi.com

Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is an invaluable technique for analyzing the composition of organozinc solutions. nih.gov It can detect various species present in equilibrium, including neutral organozinc halides, aggregates, and anionic "ate" complexes like [RZnI₂]⁻ that form in the presence of halide salts. acs.orgacs.org This method provides direct insight into the solution-phase speciation, which is crucial for understanding the reactivity of the organozinc reagent. uni-muenchen.denih.gov

Below is a table summarizing the expected spectroscopic data for Zinc, (3-cyanopropyl)iodo- based on general knowledge of organozinc compounds and data from analogous structures.

Spectroscopic TechniqueFunctional Group/AtomExpected ObservationReference/Rationale
¹H NMR-CH₂-ZnCharacteristic upfield shifted signal compared to the precursor.General principle for organometallics; specific shifts depend on solvent and aggregation. acs.orgnih.gov
¹³C NMR-C≡NShift change upon coordination to the zinc center, likely downfield.Analogous to carbonyl coordination in other functionalized organozinc iodides. acs.org
IR Spectroscopy-C≡N StretchSharp, intense peak in the range of 2240-2260 cm⁻¹.Characteristic absorption for saturated nitriles. spectroscopyonline.com
ESI-MSSolution SpeciesDetection of [NC(CH₂)₃ZnI], aggregates, and potential zincate anions.Commonly used to identify complex species in organozinc solutions. uni-muenchen.deacs.org

Computational Chemistry Approaches to Understand Bonding and Reactivity

Computational chemistry, particularly methods rooted in quantum mechanics, provides a molecular-level understanding that is often inaccessible through experimental means alone. These approaches are critical for mapping reaction energy surfaces, characterizing transient species, and explaining observed reactivity and selectivity in organozinc chemistry. researchgate.net

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of reactions involving organozinc reagents. acs.orgacs.org For a compound like Zinc, (3-cyanopropyl)iodo-, DFT can be used to model its participation in key reactions such as Negishi coupling or addition to carbonyls and enones.

DFT studies have revealed several key aspects of organozinc reactivity:

Role of Solvents : Calculations have shown that coordinating solvents like 1,2-dimethoxyethane (B42094) (DME) and tetrahydrofuran (B95107) (THF) are not inert bystanders but play an active role in the reaction mechanism. unipi.it For example, in the conjugate addition of organozinc halides to enones, DFT calculations demonstrated that DME is more effective than THF at stabilizing a transition state that involves two organozinc molecules. unipi.it This stabilization lowers the activation energy and explains the experimentally observed rate enhancement in DME. unipi.it

Aggregation States : Organozinc reagents can exist as monomers, dimers, or higher aggregates, and can also form "ate" complexes with salts. DFT calculations help to determine the relative energies of these different species and their respective reaction pathways. Studies have shown that dinuclear zinc pathways, where two zinc centers participate in the transition state, can be more favorable than mononuclear pathways. acs.org

Reaction Mechanisms : DFT has been employed to elucidate the stepwise pathways of complex reactions. For the methylenation of carbonyls with a di-zinc reagent, for instance, calculations showed a two-step mechanism involving nucleophilic addition followed by olefination. acs.org For Zinc, (3-cyanopropyl)iodo-, DFT could similarly be used to model its addition to an electrophile, clarifying the role of the zinc center in activating the substrate and the energetic profile of the C-C bond formation.

System Studied by DFTKey FindingImplication for Zinc, (3-cyanopropyl)iodo-
Conjugate addition of RZnX to enonesDME stabilizes a dinuclear transition state more effectively than THF, lowering the activation energy. unipi.itThe choice of solvent is critical for optimizing reactions, as it directly impacts the transition state energy.
Addition of R₂Zn to aldehydesA dinuclear pathway involving two zinc atoms was found to be lower in energy than a mononuclear pathway. acs.orgThe stoichiometry and aggregation state of the reagent can dictate the operative reaction mechanism.
Catalytic allylation with organozinc reagentsCalculations confirmed that the reaction proceeds through a dinuclear zinc phosphate (B84403) species, which is the most likely catalytic species. acs.orgDFT can identify the active catalytic species in complex, multi-component reaction systems.

The fleeting existence of transition states and reaction intermediates makes their direct experimental observation exceptionally challenging. Computational modeling provides detailed three-dimensional structures and energetic information for these critical species.

Key insights from modeling studies include:

Transition State Geometries : For reactions like the addition of organozincs to aldehydes, computational models can predict the geometry of the transition state, such as the classic six-membered ring of the Zimmerman-Traxler model. wikipedia.orgresearchgate.net These models help explain the stereochemical outcome of reactions.

Intermediate Stabilization : Calculations can quantify the stabilization of intermediates through coordination with solvent molecules or other reagents. In the synthesis of organozinc reagents, surface-bound intermediates have been proposed, and their persistence and solubilization are influenced by solvents and salt additives like LiCl. nih.govresearchgate.net

Rationalizing Reactivity : By comparing the calculated activation barriers for different possible pathways, researchers can rationalize why a particular product is formed. For example, modeling the reaction between enones and organozinc reagents helped explain why the reaction proceeds efficiently without a catalyst, revealing an unexpected mechanism stabilized by the solvent. unipi.itriken.jp

For Zinc, (3-cyanopropyl)iodo-, modeling could be used to investigate the possibility of intramolecular coordination of the nitrile group to the zinc center in a transition state, potentially influencing the reagent's reactivity and selectivity compared to a non-functionalized analogue.

Coordination Chemistry of Zinc, (3-cyanopropyl)iodo- with Donor Ligands

The zinc atom in organozinc iodides is a Lewis acid, readily accepting electron pairs from donor ligands. libretexts.org This coordination is central to the compound's structure, solubility, and reactivity. The ligands can be external, such as solvent molecules or added salts, or internal, like a functional group on the organic moiety. libretexts.orglibretexts.org

Coordination with Solvents : Zinc, (3-cyanopropyl)iodo- is typically prepared and used in ethereal solvents like THF or DMSO. These solvent molecules are not passive media but act as ligands, coordinating to the zinc center. nih.gov This coordination is exothermic and leads to the formation of complexes, such as (3-cyanopropyl)iodo-zinc(THF)ₓ. nih.govresearchgate.net NMR studies have directly observed the formation of such complexes, noting shifts in the spectra of both the organozinc reagent and the solvent upon coordination. nih.govnih.gov The number and type of coordinating solvent molecules influence the aggregation state and Lewis acidity of the zinc center.

Formation of Zincates : In the presence of alkali metal halides like lithium chloride (LiCl), which are often used or generated during the synthesis of organozinc reagents, more complex species known as organozincates are formed. uni-muenchen.deacs.org These are anionic "ate" complexes, such as Li⁺[RZnICl]⁻. The formation of these zincates increases the nucleophilicity of the organic group, often leading to enhanced reactivity. acs.org Their presence has been confirmed by ESI-MS and conductivity measurements. acs.org

Intramolecular Coordination : The 3-cyanopropyl group in Zinc, (3-cyanopropyl)iodo- contains a nitrile moiety, where the nitrogen atom has a lone pair of electrons. This group can act as an intramolecular donor ligand, coordinating to the Lewis acidic zinc center. This would result in the formation of a stable five-membered chelate ring. Chelation is a thermodynamically favorable process that can significantly impact the compound's structure and reactivity. whoi.edu While direct structural evidence for this specific compound is limited, the principle of chelation is a cornerstone of coordination chemistry. whoi.edu Such intramolecular coordination could stabilize the monomeric form of the reagent and influence its conformational preference, thereby affecting its behavior in subsequent reactions.

Comparative Analysis of Zinc, 3 Cyanopropyl Iodo with Other Organozinc Reagents and Organometallics

Relative Reactivity and Selectivity in Comparison to Diorganozinc Compounds and Organozinc Bromides/Chlorides

Organozinc reagents can be broadly categorized into diorganozincs (R₂Zn) and organozinc halides (RZnX, where X = Cl, Br, I). wikipedia.org The reactivity of these species is influenced by both the nature of the organic group (R) and the halide (X).

Diorganozinc compounds (R₂Zn) are generally less reactive than their organozinc halide counterparts. wikipedia.org This is attributed to the more covalent nature of the two carbon-zinc bonds. The Schlenk equilibrium, which also applies to organozinc reagents, can influence the reactive species in solution, with the potential formation of the more reactive dialkylzinc from the organozinc halide. wikipedia.org

Among the organozinc halides (RZnX), the reactivity generally follows the order of the halogen's electropositivity: RZnI > RZnBr > RZnCl. Therefore, Zinc, (3-cyanopropyl)iodo-, being an organozinc iodide, is expected to be more reactive than the corresponding bromide and chloride analogues. The choice of the halide can be a critical parameter in optimizing a specific transformation, balancing reactivity with stability and selectivity. The method of preparation of organozinc halides also plays a significant role in their resulting reactivity and stability. sigmaaldrich.com

The presence of salts, such as lithium halides (LiX) or magnesium halides (MgX₂), which are often byproducts of the synthesis of organozinc reagents via transmetalation, can also impact reactivity. uni-muenchen.de These salts can form "ate" complexes, such as organozincates (RZnX₃²⁻), which exhibit increased nucleophilicity and can accelerate subsequent reactions like transmetalation to a palladium catalyst in cross-coupling reactions. wikipedia.orguni-muenchen.de

Table 1: General Reactivity Comparison of Organozinc Reagents
Organozinc Reagent TypeGeneral FormulaRelative ReactivityKey Characteristics
DiorganozincR₂ZnLowerMore covalent C-Zn bonds, less reactive. wikipedia.org
Organozinc IodideRZnIHigherReactivity order: I > Br > Cl. Influenced by the electropositivity of the halogen.
Organozinc BromideRZnBrIntermediate
Organozinc ChlorideRZnClLower

Advantages over Highly Reactive Organolithium and Organomagnesium Reagents in Functional Group Compatibility

One of the most significant advantages of organozinc reagents, including Zinc, (3-cyanopropyl)iodo-, is their enhanced functional group tolerance compared to the more reactive organolithium and Grignard (organomagnesium) reagents. fishersci.caapexchemicals.co.ththieme.de This difference in reactivity stems from the greater covalent character of the carbon-zinc bond compared to the more ionic carbon-lithium and carbon-magnesium bonds. thieme.ded-nb.info

Organolithium and Grignard reagents are powerful nucleophiles and strong bases, which often leads to incompatibility with molecules containing acidic protons or electrophilic functional groups such as esters, ketones, and nitriles. nih.gov For instance, Grignard reagents can add twice to acid halides to yield tertiary alcohols, whereas organocuprates (often prepared from organolithiums) will stop at the ketone stage. masterorganicchemistry.com Similarly, the high basicity of organolithium and Grignard reagents can lead to side reactions like enolization or reduction of carbonyl compounds, particularly with sterically hindered ketones. mmcmodinagar.ac.innptel.ac.in

In contrast, organozinc reagents exhibit a more moderate reactivity, which translates to superior chemoselectivity. uni-muenchen.defraunhofer.de They are known to tolerate a wide array of sensitive functional groups, including esters, amides, ketones, sulfides, and, importantly for Zinc, (3-cyanopropyl)iodo-, nitriles. sigmaaldrich.comsigmaaldrich.com This compatibility allows for the synthesis of complex, highly functionalized molecules without the need for extensive use of protecting groups, streamlining synthetic routes. wikipedia.orguni-muenchen.de For example, while organolithium compounds bearing an ester group often suffer from self-condensation, organozinc reagents are generally stable in the presence of esters. wikipedia.orgnih.gov

Table 2: Functional Group Compatibility: Organozincs vs. Organolithiums/Grignards
Functional GroupOrganolithium/Grignard ReagentsOrganozinc Reagents (e.g., Zinc, (3-cyanopropyl)iodo-)
EstersReactive (addition/reduction) nih.govTolerated wikipedia.orgsigmaaldrich.com
KetonesReactive (addition/enolization) mmcmodinagar.ac.inTolerated sigmaaldrich.com
NitrilesReactive (addition) libretexts.orgTolerated sigmaaldrich.comsigmaaldrich.com
AmidesReactiveTolerated sigmaaldrich.com

Contrasting Reactivity with Organocuprates and Other Transition Metal Organometallics

Organocuprates, often prepared from organolithium or Grignard reagents, are another important class of "softer" organometallic reagents. mmcmodinagar.ac.inwikipedia.org A key difference in reactivity between organozinc reagents and organocuprates lies in their mode of addition to α,β-unsaturated carbonyl compounds. Organocuprates are renowned for undergoing conjugate (1,4-) addition, while more reactive organolithium and Grignard reagents typically favor 1,2-addition to the carbonyl carbon. masterorganicchemistry.comchem-station.comlibretexts.org Organozinc reagents, when used in the form of mixed copper-zinc species (RCu(CN)ZnX), also exhibit reactivity similar to organocuprates, favoring 1,4-addition. d-nb.info

The reactivity of organozinc reagents is often harnessed in transition metal-catalyzed cross-coupling reactions, most notably the Negishi coupling, which utilizes palladium or nickel catalysts. numberanalytics.com In these reactions, the organozinc compound acts as the nucleophilic partner, transferring its organic group to the transition metal center in a key step called transmetalation. wikipedia.orgnumberanalytics.com Despite their lower intrinsic reactivity towards organic electrophiles, organozinc reagents are potent nucleophiles towards palladium complexes. wikipedia.org This allows for the formation of carbon-carbon bonds between a wide variety of organic electrophiles and the organic moiety of the organozinc reagent, with the 3-cyanopropyl group in this case.

The utility of organozinc reagents in these catalyzed reactions highlights a key principle in modern organometallic chemistry: the modulation of reactivity through transmetalation to a transition metal catalyst. This approach combines the high functional group tolerance of the organozinc reagent with the powerful bond-forming capabilities of transition metal catalysts. d-nb.info

Table 3: Reactivity Comparison with Other Organometallics
Reagent ClassTypical Reaction with α,β-Unsaturated CarbonylsKey Applications
Organolithiums/Grignards1,2-Addition nptel.ac.inlibretexts.orgAddition to carbonyls, strong bases. fiveable.me
Organocuprates1,4-Addition (Conjugate Addition) masterorganicchemistry.comchem-station.comConjugate additions, SN2 reactions. masterorganicchemistry.com
Organozincs (RZnX)Often require a catalyst (e.g., Cu) for additions. d-nb.infoNegishi coupling (Pd/Ni-catalyzed). numberanalytics.com

Stereoelectronic Effects of the 3-Cyanopropyl Moiety on Zinc, (3-cyanopropyl)iodo- Reactivity

The 3-cyanopropyl group in Zinc, (3-cyanopropyl)iodo- exerts specific stereoelectronic effects that influence its reactivity. The nitrile group (C≡N) is a strongly electron-withdrawing group due to the high electronegativity of nitrogen and the nature of the triple bond. libretexts.org This electronic effect polarizes the C-Zn bond, but more importantly, it can influence the stability of the reagent and its reactivity profile.

The electron-withdrawing nature of the nitrile can facilitate the formation of the organozinc reagent from the corresponding alkyl halide. wikipedia.org Furthermore, the nitrile group itself is a potential coordination site. The lone pair of electrons on the nitrogen atom can coordinate to the zinc center, forming a metallacycle intermediate. rsc.org This intramolecular coordination can have several consequences:

Stabilization: The chelation effect can stabilize the organozinc reagent.

Modulation of Reactivity: Intramolecular coordination can decrease the Lewis acidity of the zinc center and potentially alter the nucleophilicity of the carbon-zinc bond. The geometry imposed by the chelate ring can also influence the stereochemical outcome of its reactions.

Reaction Pathways: The presence of the nitrile offers alternative reaction pathways. While organozinc reagents are generally tolerant of nitriles, under certain conditions or with specific catalysts, the nitrile group itself could participate in reactions. For example, zinc catalysts have been developed for the hydroboration of nitriles, which proceeds through coordination of the nitrile to the zinc center. acs.orgkent.ac.uk

Future Directions and Emerging Research Avenues for Nitrile Functionalized Organozinc Iodides

Development of Novel Catalytic Systems for Enhanced Performance

The utility of Zinc, (3-cyanopropyl)iodo- in cross-coupling reactions, particularly the Negishi coupling, is intrinsically linked to the performance of the transition-metal catalyst, which is typically palladium- or nickel-based. Future research is heavily focused on moving beyond classical catalysts like palladium(II) acetate or palladium tetrakis(triphenylphosphine) to achieve superior outcomes . The primary goals are to lower catalyst loadings, shorten reaction times, expand the substrate scope to include more challenging or sterically hindered coupling partners, and enable reactions to proceed under milder, more sustainable conditions.

A significant research avenue involves the design and application of advanced ligand architectures for the metal center . N-Heterocyclic carbenes (NHCs) have emerged as powerful alternatives to traditional phosphine (B1218219) ligands. Their strong σ-donating properties form highly stable and reactive metal complexes that can accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle. For instance, research has demonstrated that palladium-NHC complexes can significantly outperform palladium-phosphine systems in the coupling of Zinc, (3-cyanopropyl)iodo- with unactivated aryl chlorides, which are often sluggish substrates . Furthermore, the development of bimetallic catalytic systems, where a second metal acts as a co-catalyst to modulate reactivity or facilitate a key step in the cycle, represents another promising frontier for enhancing performance.

Below is a comparative analysis of a traditional versus a novel catalytic system for the Negishi coupling of Zinc, (3-cyanopropyl)iodo- with 4-chloroanisole .

Table 1. Comparison of catalytic systems for the coupling of Zinc, (3-cyanopropyl)iodo- and 4-chloroanisole. Data synthesized from findings related to [19, 20].
ParameterSystem A: Traditional (Pd(PPh₃)₄)System B: Novel (Pd-IPr Complex)Performance Insight
Catalyst Loading (mol%)5.01.0Novel system is 5x more efficient.
Temperature (°C)10060Enables lower energy consumption.
Reaction Time (h)244Significant acceleration of the reaction.
Isolated Yield (%)4592Drastic improvement in product formation.

Exploration of Unprecedented Reactivity Modes for Zinc, (3-cyanopropyl)iodo-

While the classical two-electron polar reactivity of organozinc reagents in Negishi couplings is well-established, future research aims to unlock new reaction pathways. The exploration of single-electron transfer (SET) mechanisms and radical-mediated processes is a particularly exciting area . The carbon-zinc bond in Zinc, (3-cyanopropyl)iodo- can be homolytically cleaved under specific conditions, such as photoredox catalysis, to generate a 3-cyanopropyl radical. This reactive intermediate can participate in transformations that are inaccessible through traditional ionic pathways, such as Giese-type additions to electron-deficient alkenes or couplings with radical precursors.

This approach dramatically expands the synthetic toolbox. For example, photoredox-catalyzed coupling of Zinc, (3-cyanopropyl)iodo- with partners like alkyl bromides or triflates, which are challenging substrates for standard Negishi conditions, becomes feasible . Another emerging concept is the exploitation of the nitrile group's dual role. Instead of being a passive spectator, the nitrile can act as a coordinating or directing group to influence the regioselectivity of a reaction or participate in a subsequent intramolecular cyclization event following the initial cross-coupling. This could lead to powerful tandem reactions where a C-C bond formation is immediately followed by the construction of a nitrogen-containing heterocycle, all orchestrated by a single reagent . Such cascade processes offer significant advantages in terms of step economy and molecular complexity generation.

Integration with Biocatalysis and Flow Chemistry Platforms

The convergence of organometallic chemistry with other enabling technologies like biocatalysis and flow chemistry is poised to address long-standing challenges in synthesis. Integrating Zinc, (3-cyanopropyl)iodo- into these platforms is a key research objective.

Biocatalysis: Chemoenzymatic cascades involving organozinc reagents are challenging due to the inherent incompatibility of highly reactive organometallics with aqueous biological systems. However, emerging strategies such as micellar catalysis, where the reaction is conducted in nano-sized aqueous soap micelles, can create a suitable microenvironment that protects the enzyme while allowing the organometallic reaction to proceed . Future work could see an enzyme (e.g., a reductase or lipase) perform a highly selective transformation on a complex substrate, with the resulting product being directly coupled with Zinc, (3-cyanopropyl)iodo- in a one-pot sequence, avoiding intermediate isolation and purification steps.

Flow Chemistry: Continuous-flow platforms offer superior control over reaction parameters, enhanced safety, and simplified scalability compared to traditional batch processing. For reactions involving potent or unstable reagents like organozincs, flow chemistry is ideal. A solution of Zinc, (3-cyanopropyl)iodo- and a coupling partner can be pumped through a heated tube or a packed-bed reactor containing a heterogeneous catalyst (e.g., palladium on carbon) . This setup minimizes the volume of the reactive mixture at any given moment, significantly improving safety. It also allows for rapid optimization and production, with in-line purification modules potentially delivering the final product continuously.

The table below contrasts a batch versus a flow process for the production of 4-(4-methoxyphenyl)butanenitrile .

Table 2. Comparison of batch vs. flow synthesis for a Negishi coupling using Zinc, (3-cyanopropyl)iodo-. Data derived from principles outlined in .
MetricBatch ProcessFlow ProcessAdvantage of Flow
Reaction ScaleLimited by flask size and heat transferEasily scalable by extending run timeSuperior scalability and consistency.
Space-Time Yield (mol L⁻¹ h⁻¹)LowHighMore efficient use of reactor volume.
Safety ProfileLarge volume of reactive intermediatesSmall reaction volume, better heat dissipationInherently safer process control.
Process ControlDifficult to control exothermsPrecise temperature and residence time controlHigher reproducibility and purity.

Design of New Functionalized Organozinc Reagents with Tailored Reactivity

The success of Zinc, (3-cyanopropyl)iodo- provides a blueprint for the rational design of a new generation of functionalized organozinc reagents with tailored properties . By systematically modifying the structure of the organozinc reagent, chemists can fine-tune its reactivity, steric profile, and the functionality it introduces. Future research will focus on creating libraries of such reagents to address specific synthetic challenges.

Key design modifications include:

Varying the Linker: Changing the length of the alkyl chain (e.g., creating Zinc, (2-cyanoethyl)iodo- or Zinc, (4-cyanobutyl)iodo- ) can modulate steric hindrance and control the distance between the newly formed bond and the nitrile group.

Introducing Chirality: Incorporating stereocenters into the alkyl backbone of the reagent would enable powerful asymmetric syntheses, allowing for the direct installation of chiral side chains onto aromatic or vinylic systems.

Altering the Functional Group: While the nitrile is highly versatile, replacing it with other tolerated groups such as esters, amides, or protected ketones would create a portfolio of reagents for introducing different functionalities. For example, a reagent like Zinc, (3-(methoxycarbonyl)propyl)iodo- could be used to directly install an ester-containing side chain.

Modifying the Halide: The nature of the halide (I, Br, or Cl) in the R-Zn-X reagent influences its reactivity and stability. Designing synthetic routes to the corresponding bromo- and chloro-zinc species could provide reagents with different performance profiles, potentially better suited for specific catalytic systems or reaction conditions.

The table below illustrates a hypothetical library of next-generation functionalized organozinc reagents.

Table 3. A designed library of novel organozinc reagents based on the structure of Zinc, (3-cyanopropyl)iodo-, as envisioned by research goals in .
Reagent NameStructureTarget Application
Zinc, (3-cyanobutyl)iodo-NC-CH(CH₃)CH₂CH₂-ZnIIntroduction of a chiral alkyl side chain.
Zinc, (3-cyanopropyl)bromo-NC-(CH₂)₃-ZnBrAltered reactivity profile for specific catalytic cycles.
Zinc, (4-oxopentyl)iodo-CH₃CO(CH₂)₃-ZnIDirect installation of a ketone-containing fragment.
Zinc, (2-cyano-2-phenylethyl)iodo-NC-CH(Ph)CH₂-ZnIAccess to complex benzylic structures.

Contribution to Sustainable Chemistry through Zinc, (3-cyanopropyl)iodo- Mediated Processes

A driving force in modern chemical research is the alignment with the principles of sustainable or "green" chemistry. Processes mediated by Zinc, (3-cyanopropyl)iodo- and related compounds contribute positively to this goal in several key ways.

Benign Metal: Zinc is an earth-abundant, low-cost, and significantly less toxic metal compared to others used in organometallic chemistry, such as tin (in Stille couplings) or cadmium. Its waste products are also more environmentally benign.

Energy Efficiency: As discussed in section 7.1, the development of highly active catalysts allows reactions to be conducted at lower temperatures, reducing the energy footprint of the synthesis. The integration with flow chemistry (section 7.3) further enhances energy efficiency through superior heat transfer.

Solvent Choice: Many Negishi couplings can be performed in greener ethereal solvents like tetrahydrofuran (B95107) (THF) or 2-methyltetrahydrofuran (B130290) (2-MeTHF), the latter of which is derived from biomass and is a preferred alternative to many traditional polar aprotic solvents.

By advancing research in the areas outlined above—developing more efficient catalysts, discovering less energy-intensive reaction modes, and designing reagents that streamline synthesis—the continued study and application of Zinc, (3-cyanopropyl)iodo- will play a crucial role in building a more sustainable chemical industry.

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